molecular formula C19H22ClNO2 B274366 N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine

N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine

Cat. No. B274366
M. Wt: 331.8 g/mol
InChI Key: GNJQWXAOXNEYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. By inhibiting BTK, this compound blocks the downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various animal models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to inhibit B-cell activation and proliferation, and its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. However, this compound has some limitations as a research tool, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies for the treatment of B-cell malignancies and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of this compound and its potential off-target effects.

Synthesis Methods

N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-(benzyloxy)benzaldehyde with 2-aminoethyl tetrahydrofuran to form the intermediate compound 4-(benzyloxy)-3-chloro-N-(tetrahydro-2-furanylmethyl)benzamide. This intermediate is then reacted with 4-(4-aminobutyl)phenol to form the final product, this compound.

Scientific Research Applications

N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various animal models of B-cell malignancies, including lymphoma and leukemia.

properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C19H22ClNO2/c20-18-11-16(12-21-13-17-7-4-10-22-17)8-9-19(18)23-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2

InChI Key

GNJQWXAOXNEYHM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl

Canonical SMILES

C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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